molecular formula C12H7ClFNO B2910621 4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde CAS No. 1956310-76-1

4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde

Cat. No.: B2910621
CAS No.: 1956310-76-1
M. Wt: 235.64
InChI Key: WGEVUJOYSYLOHN-UHFFFAOYSA-N
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Description

4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H7ClFNO It is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde typically involves the reaction of 6-chloro-5-fluoropyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(6-Chloro-5-fluoropyridin-3-yl)benzoic acid.

    Reduction: 4-(6-Chloro-5-fluoropyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-3-pyridyl)benzaldehyde
  • 4-(5-Fluoro-3-pyridyl)benzaldehyde
  • 4-(6-Bromo-5-fluoropyridin-3-yl)benzaldehyde

Uniqueness

4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde is unique due to the specific combination of chlorine and fluorine substitutions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-chloro-5-fluoropyridin-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO/c13-12-11(14)5-10(6-15-12)9-3-1-8(7-16)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEVUJOYSYLOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(N=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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